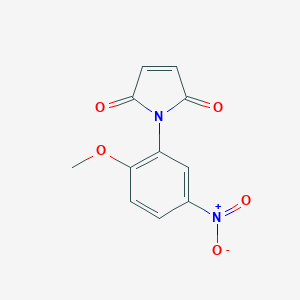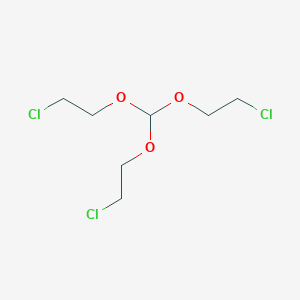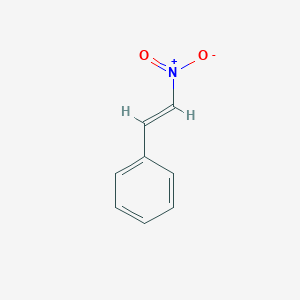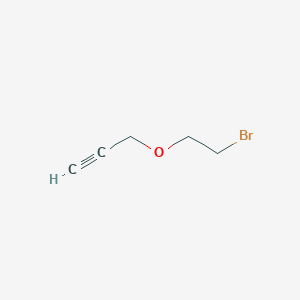![molecular formula C15H24ClNO3 B091948 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride CAS No. 16079-18-8](/img/structure/B91948.png)
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride, also known as AHPP, is a synthetic compound that has been studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, survival, and apoptosis. 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to inhibit the activity of various kinases and transcription factors, which may contribute to its anti-tumor and neuroprotective effects. In addition, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to activate the PI3K/Akt and ERK1/2 signaling pathways, which may be involved in its cardioprotective effects.
Biochemische Und Physiologische Effekte
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. In addition, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to improve cardiac function and reduce myocardial infarct size in various animal models of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride in lab experiments is its high purity and well-characterized chemical structure, which allows for precise dosing and reproducible results. However, one limitation of using 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
Zukünftige Richtungen
There are several potential future directions for research on 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride, including the development of more potent and selective analogs, the investigation of its mechanism of action in more detail, and the evaluation of its therapeutic potential in various disease models. In addition, the use of 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride represents a promising compound for further investigation in the field of drug discovery and development.
Synthesemethoden
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride is synthesized through a multi-step process involving the reaction of 2-hydroxy-3-(isopropylamino)propyl phenol with allyl bromide, followed by treatment with hydrochloric acid to yield the hydrochloride salt of 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride. This process has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to have potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and cardiovascular disease. Studies have demonstrated that 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride exhibits anti-tumor activity in various cancer cell lines, and may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Eigenschaften
CAS-Nummer |
16079-18-8 |
|---|---|
Produktname |
6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride |
Molekularformel |
C15H24ClNO3 |
Molekulargewicht |
301.81 g/mol |
IUPAC-Name |
2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-6-prop-2-enylphenol;hydrochloride |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-6-12-7-5-8-14(15(12)18)19-10-13(17)9-16-11(2)3;/h4-5,7-8,11,13,16-18H,1,6,9-10H2,2-3H3;1H |
InChI-Schlüssel |
QWBMTZLHKLAGJK-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC(=C1O)CC=C)O.Cl |
Andere CAS-Nummern |
16079-18-8 |
Synonyme |
6-allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



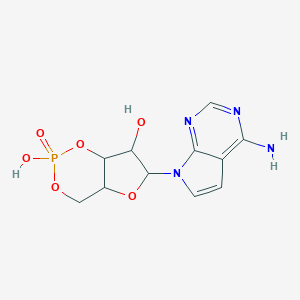
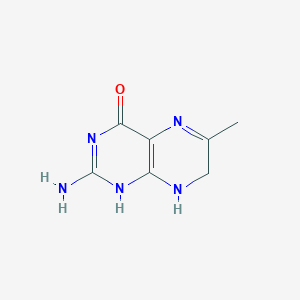
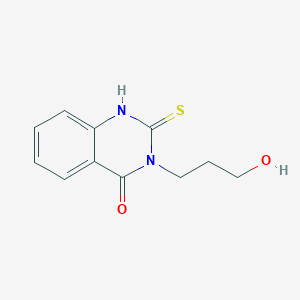
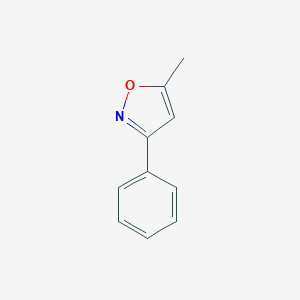
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
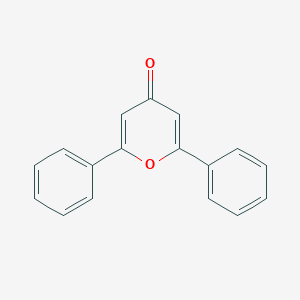
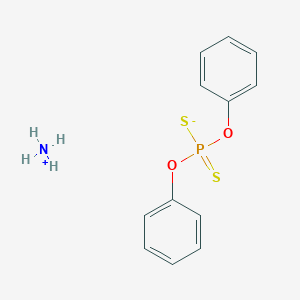
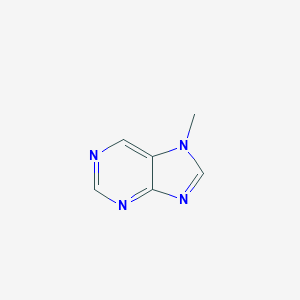
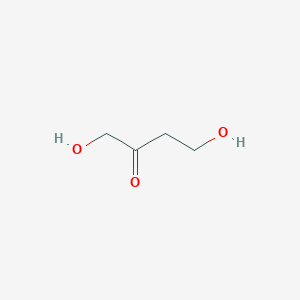
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
